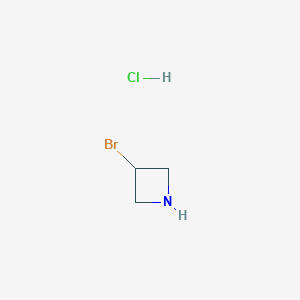

3-Bromoazetidine hydrochloride

Vue d'ensemble

Description

3-Bromoazetidine hydrochloride is a chemical compound with the CAS Number: 53913-82-9. It has a molecular weight of 172.45 and is a solid at room temperature . The compound is typically stored in a refrigerator .

Synthesis Analysis

The synthesis of 3-Bromoazetidine involves the refluxing of certain compounds in a less nucleophilic solvent such as isopropanol . Further treatment of the resulting imine with LAH in diethyl ether gives 3-bromoazetidine as the major product .Molecular Structure Analysis

The molecular formula of 3-Bromoazetidine is CHBrN . It has an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .Chemical Reactions Analysis

Azetidines, including 3-Bromoazetidine, are known for their reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis

3-Bromoazetidine hydrochloride is a solid at room temperature . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Functionalized Azetidines 3-Bromo-3-ethylazetidines, a derivative of 3-Bromoazetidine hydrochloride, have been utilized in the synthesis of various functionalized azetidines. These include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. This versatility is crucial for preparing novel functionalized azetidines and spirocyclic azetidine building blocks, which are important in drug discovery and development (Stankovic et al., 2013).

Elastase Inhibitors 1-Alkoxycarbonyl-3-bromoazetidin-2-ones, derived from 3-Bromoazetidine, have been explored as potential elastase inhibitors. These compounds undergo specific reactions, leading to the production of racemic mixtures, which interestingly exhibit stereospecific hydrolysis by porcine pancreatic elastase (PPE). This suggests their potential application in designing transient inhibitors for therapeutic purposes (Beauve et al., 1999).

Antibacterial Agents 3-Bromoazetidine derivatives have been used in the synthesis of new quinolone antibiotics. These derivatives, when introduced into the C7 position of a quinolone nucleus, have shown enhanced antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their significant role in developing new antibiotics (Ikee et al., 2008).

Highly Energetic Building Block 3-(Bromoethynyl)azetidine, related to 3-Bromoazetidine, has been developed as a highly energetic building block for the production of an Active Pharmaceutical Ingredient (API). This includes detailed safety studies and the development of scalable synthesis processes, indicating the compound's potential in pharmaceutical manufacturing (Kohler et al., 2018).

Cancer Research In cancer research, 3-bromopyruvate (3-BP), a related compound, has been investigated for its rapid and potent anticancer activity. It affects cell energy metabolism, GSH pool, and the glyoxalase system, leading to significant implications in cancer treatment (Valenti et al., 2015).

Safety And Hazards

3-Bromoazetidine hydrochloride is classified as having acute toxicity when ingested, and it can cause skin corrosion/irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

Azetidines, including 3-Bromoazetidine, are an important yet undeveloped research area . They have potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further developing synthetic strategies towards functionalized azetidines .

Propriétés

IUPAC Name |

3-bromoazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNDWAQPRGBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673750 | |

| Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoazetidine hydrochloride | |

CAS RN |

53913-82-9 | |

| Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)